molecular formula C23H46O3 B082170 Methyl 2-hydroxydocosanoate CAS No. 13980-17-1

Methyl 2-hydroxydocosanoate

Cat. No. B082170
CAS RN: 13980-17-1
M. Wt: 370.6 g/mol
InChI Key: KUHHQOLYDNMSJW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthetic approaches to compounds structurally related to methyl 2-hydroxydocosanoate often involve methods tailored to preserve the hydroxy functional group while introducing the ester moiety. For instance, the synthesis of methyl 2-hydroxyimino-3-phenyl-propionate, a compound with a hydroxyimino group, involves nitrosation oximation of substituted malonic esters, highlighting a method that could potentially be adapted for synthesizing methyl 2-hydroxydocosanoate (Li et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-hydroxydocosanoate can be elucidated using techniques like NMR, FT-IR, MS, and X-ray crystallography. These methods confirm the molecular framework and functional groups' placement, ensuring the synthesized compound matches the theoretical structure. For example, the structure of 2,6-bis(hydroxy(phenyl)methyl)cyclohexanone was confirmed using these spectrophotometric techniques, demonstrating the importance of molecular structure analysis in organic synthesis (Barakat et al., 2015).

Scientific Research Applications

  • Synthesis and Configuration Analysis : Methyl 13-D- and 13-L-hydroxydocosanoates were synthesized and compared with natural products to determine their configurations. This study contributes to the understanding of the structural aspects of hydroxydocosanoic acids in nature (Tulloch, 1968).

  • Herbicidal Effects : Research on Methyl 2-[4(2,4-dichlorophenoxy)phenoxy] propanoate (a related compound) has demonstrated its selective herbicidal properties for wild oat control in wheat, highlighting its potential in agricultural applications (Shimabukuro et al., 1978).

  • Lipid Peroxidation and Biochemistry : 4-Hydroxy-2-nonenal, a product of phospholipid peroxidation, is a significant research area due to its reactivity and cytotoxicity. This has implications for understanding oxidative stress and its related pathologies (Spickett, 2013).

  • Photochemical Reactions : Studies on photo-induced oxidative degradation, such as the degradation of methylene blue by 2-anthraquinone sulfonate, are relevant in understanding the photochemical properties and potential environmental applications of related compounds (Liu & Sun, 2011).

  • RNA Modification Mapping : Nm-seq, a method for mapping 2′-O-methylation in human mRNA, is crucial for understanding post-transcriptional modifications in RNA and their implications in gene regulation (Dai et al., 2017).

  • Mycolic Acid Synthesis Inhibition : The synthesis of compounds like Methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, which inhibit mycolic acid synthesis, is vital in the study of pathogenic mycobacteria and potential treatments (Besra et al., 1993).

  • Cancer Therapy and Drug Design : Novel nanosize drug candidates for cancer therapy, such as (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate (ND3), are being developed, highlighting the potential of methyl esters in oncological treatments (Budama-Kilinc et al., 2020).

  • Ionic Liquids and Thermodynamics : The study of protic ionic liquids like N-methyl-2-hydroxy-ethylammonium based compounds has implications in understanding their properties and applications in various fields (Santos et al., 2017).

  • CO2 Solubility and Environmental Applications : Research on the solubility of CO2 in protic ionic liquids, such as N-methyl-2-hydroxyethylammonium formate and acetate, is important for environmental applications like CO2 capture (Mattedi et al., 2011).

properties

IUPAC Name

methyl 2-hydroxydocosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H46O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(25)26-2/h22,24H,3-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHHQOLYDNMSJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H46O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00340635
Record name Methyl 2-hydroxydocosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-hydroxydocosanoate

CAS RN

13980-17-1
Record name Methyl 2-hydroxydocosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00340635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
66
Citations
K Yamada, R Matsubara, M Kaneko… - Chemical and …, 2001 - jstage.jst.go.jp
… These were characterized as methyl 2-hydroxydocosanoate, methyl 2-hydroxytricosanoate, methyl 2-hydroxytetracosenoate, and methyl 2-hydroxytetracosanoate. The LCB mixture was …
Number of citations: 71 www.jstage.jst.go.jp
K Yamada, A Hamada, F Kisa, T Miyamoto… - Chemical and …, 2003 - jstage.jst.go.jp
… (FAM-1), methyl 2-hydroxyoctadecanoate (FAM-2), methyl icosanoate (FAM-3), methyl henicosanoate (FAM-4), methyl docosanoate (FAM-5), and methyl 2-hydroxydocosanoate (FAM-6)…
Number of citations: 42 www.jstage.jst.go.jp
K Pan, M Inagaki, N Ohno, C Tanaka… - Chemical and …, 2010 - jstage.jst.go.jp
… Methyl 2-hydroxydocosanoate and tridecanal were detected. … Methyl 2hydroxydocosanoate and tetradecanal were … Methyl 2-hydroxydocosanoate and pentadecanal were detected. PNC…
Number of citations: 20 www.jstage.jst.go.jp
M Inagaki, Y Ikeda, S Kawatake… - Chemical and …, 2006 - jstage.jst.go.jp
… (FAM-2), 2-hydroxyheneicosanoate (FAM-3), methyl 2-hydroxydocosanoate (FAM-4), methyl 2… Compound 3 was methanolyzed as above to yield FAM-4 (methyl 2-hydroxydocosanoate). …
Number of citations: 24 www.jstage.jst.go.jp
HW Knoche, JM Shively - Journal of Biological Chemistry, 1969 - ASBMB
… Comparing the upper mass range of the methyl-HFA spectrum to that of methyl 2-hydroxydocosanoate, … In the spectrum of methyl 2-hydroxydocosanoate, …
Number of citations: 32 www.jbc.org
NM Carballeira, F Shalabi, M Reyes - Journal of natural products, 1994 - ACS Publications
The novel ot-hydroxy fatty acids 2-hydroxy-13-docosenoic acid [la], 2-hydroxy-14-tricosenoic acid [2a], and 2-hydroxy-15-tetracosenoicacid [3a] were identified in the Caribbean urchin, …
Number of citations: 21 pubs.acs.org
F Kisa, K Yamada, T Miyamoto, M Inagaki… - Chemical and …, 2006 - jstage.jst.go.jp
… The major components of the FAM and LCB mixture were identified as methyl 2-hydroxydocosanoate and 2-amino-1,3-dihydroxy-4-heptadecene, respectively, by means of GC-MS …
Number of citations: 28 www.jstage.jst.go.jp
C Emura, R Higuchi, T Miyamoto… - The Journal of Organic …, 2005 - ACS Publications
… , which was identified by GC-MS as methyl 2-hydroxydocosanoate (C22). A trimethylsilylated … GC−MS analysis of fatty acid and sphingosine revealed the methyl 2-hydroxydocosanoate (…
Number of citations: 18 pubs.acs.org
W Jin, KL Rinehart… - The Journal of Organic …, 1994 - ACS Publications
… to the very limited samples available, but the mixture of the methyl esters isolated from hydrolysis of mixed 2-5 has a specific rotation very similar to that of methyl 2-hydroxydocosanoate …
Number of citations: 150 pubs.acs.org
N Borbone, S De Marino, M Iorizzi… - European Journal of …, 2001 - Wiley Online Library
… of fatty acid methyl esters was characterized by HREIMS and 1 H NMR spectroscopy as methyl 2-hydroxyeicosanoate, methyl 2-hydroxyheneicosanoate; methyl 2-hydroxydocosanoate; …

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